(2R,4S)-4-Fluoropyrrolidine-2-carboxamide

Description

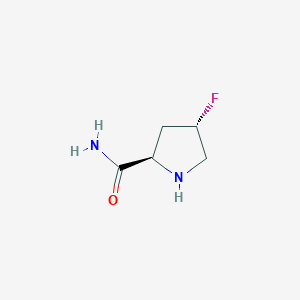

Structure

3D Structure

Properties

Molecular Formula |

C5H9FN2O |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxamide |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4+/m0/s1 |

InChI Key |

UMTORPRXIWIVFS-IUYQGCFVSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)N)F |

Canonical SMILES |

C1C(CNC1C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carboxamide typically involves the use of chiral starting materials and selective fluorination techniques. One common method is the asymmetric synthesis starting from trans-4-hydroxyproline, which undergoes a series of reactions including protection, fluorination, and deprotection steps . The reaction conditions often involve the use of catalysts such as titanium dioxide nanoparticles and palladium complexes to achieve high yields and optical purity .

Industrial Production Methods: For industrial-scale production, the synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carboxamide may involve optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Overview

(2R,4S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its unique structural features, particularly the presence of a fluorine atom and a carboxamide group, contribute to its significant potential in various scientific fields, including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry Applications

The compound has garnered attention for its role in drug development and therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and cancer.

Dipeptidyl Peptidase IV Inhibitors

(2R,4S)-4-Fluoropyrrolidine-2-carboxamide is notably utilized in the development of dipeptidyl peptidase IV inhibitors, which are essential for managing type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. The compound's structural characteristics enhance its binding affinity to the enzyme, making it a valuable scaffold for drug design .

Anticancer Research

Recent studies indicate that (2R,4S)-4-fluoropyrrolidine derivatives exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against various cancer cell lines such as HepG2 and MDA-MB-231. Its ability to modulate key signaling pathways involved in tumor growth suggests its utility as a therapeutic agent in oncology .

The biological activity of (2R,4S)-4-fluoropyrrolidine-2-carboxamide is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical to metabolic processes and cancer progression. For instance, it has demonstrated inhibitory effects on fibroblast activation protein (FAP), which is implicated in tumor microenvironment modulation .

- Receptor Modulation : Its structural similarity to neurotransmitters allows it to interact with neural receptors, potentially offering neuroprotective benefits. Preliminary studies suggest that it may affect neurotransmitter systems involved in neurodegenerative diseases.

Chemical Synthesis

The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxamide can be achieved through several methodologies:

- Fluorination Reactions : Utilizing fluorinating agents that selectively introduce the fluorine atom at the 4-position of the pyrrolidine ring.

- Carboxamide Formation : Converting the corresponding carboxylic acid derivative into the amide using standard coupling reagents.

These synthetic routes facilitate the production of this compound for research and pharmaceutical applications .

Fluorinated Tracers in Cancer Imaging

A study involving (2R,4S)-4-fluoropyrrolidine derivatives as tracers for positron emission tomography (PET) demonstrated their efficacy in detecting tumors with high specificity. The tracers exhibited rapid uptake in tumor tissues while showing minimal retention in normal organs, highlighting their potential for non-invasive cancer diagnostics .

Neuroprotective Effects

Research exploring the neuroprotective properties of (2R,4S)-4-fluoropyrrolidine derivatives indicated their ability to modulate neuronal signaling pathways. These findings suggest that compounds like (2R,4S)-4-fluoropyrrolidine-2-carboxamide could be developed into therapeutics for conditions like Alzheimer's disease by enhancing synaptic function and reducing neuroinflammation.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Key structural analogues and their properties are summarized below:

Notes:

- *CAS 748165-40-4 is shared by multiple stereoisomers due to database ambiguities.

Functional and Pharmacological Comparisons

- Binding Affinity : The (2R,4S)-isomer exhibits superior binding to aldose reductase (ALR2) compared to the (2S,4S)-isomer, with a ΔΔG of −2.2 kcal/mol favoring the former. This preference arises from steric and electronic complementarity in the enzyme’s active site .

- Antibacterial Activity: Fluoroproline derivatives like (2S,4S)-4-fluoro-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide act as LpxC inhibitors, disrupting lipid A biosynthesis in Gram-negative bacteria. The fluorinated pyrrolidine enhances zinc-binding efficiency, achieving sub-nanomolar potency .

- Metabolic Stability: Fluorination at the 4-position reduces oxidative metabolism in hepatic microsomes compared to non-fluorinated analogues (e.g., 4-hydroxyproline derivatives), extending half-life in vivo .

Biological Activity

(2R,4S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance its biological activity. Its potential applications span various fields, including cancer therapy and metabolic disorders.

Chemical Structure and Properties

The compound features a carboxamide functional group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring. This configuration contributes to its unique physicochemical properties, such as increased metabolic stability and lipophilicity, which are crucial for drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₈FNO₂ |

| Molecular Weight | 135.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Stability | Stable under physiological conditions |

The biological activity of (2R,4S)-4-fluoropyrrolidine-2-carboxamide primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP).

-

Interaction with DPP-IV :

- DPP-IV is an important enzyme in glucose metabolism. Inhibition of this enzyme can lead to increased insulin secretion and decreased blood glucose levels, making it a target for Type 2 diabetes treatment.

- The compound demonstrated high DPP-IV inhibitory activity with an IC₅₀ value of 0.017 µM, indicating strong potential for therapeutic use in diabetes management .

-

Inhibition of Fibroblast Activation Protein (FAP) :

- FAP plays a significant role in cancer progression by remodeling the tumor microenvironment. Inhibiting FAP can disrupt pathways involved in tumor growth and metastasis.

- Studies have shown that (2R,4S)-4-fluoropyrrolidine-2-carboxamide can effectively inhibit FAP, leading to reduced tumor cell proliferation .

Biological Activity Studies

Research has been conducted to evaluate the biological effects of (2R,4S)-4-fluoropyrrolidine-2-carboxamide in various models:

- In Vitro Studies : The compound was tested on cancer cell lines to assess its impact on cell viability and proliferation. Results indicated that it significantly reduced cell growth in FAP-expressing tumors.

- In Vivo Studies : Animal models demonstrated that administration of the compound led to decreased tumor size and improved metabolic profiles in diabetic mice .

Case Studies

- Diabetes Treatment : A study conducted by Wang et al. explored the efficacy of (2R,4S)-4-fluoropyrrolidine-2-carboxamide as a DPP-IV inhibitor. The results showed significant reductions in blood glucose levels in ICR and KKAy mice after oral glucose challenges .

- Cancer Therapy : In another study focusing on FAP inhibition, the compound was administered to mice with xenografted tumors. The findings revealed a marked decrease in tumor growth rates compared to control groups .

Q & A

Q. How can hydrogen bonding interactions involving the carboxamide group be exploited in molecular design?

- Methodological Answer : The carboxamide NH and CO groups participate in bidentate hydrogen bonds with biological targets (e.g., backbone carbonyls of proteases). Structure-activity relationship (SAR) studies optimize bond geometry (distance: 2.7–3.0 Å; angle: 150–170°) using X-ray co-crystallography or docking simulations (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.